molecular formula C17H14O3 B13671145 Ethyl 2-phenylbenzofuran-3-carboxylate

Ethyl 2-phenylbenzofuran-3-carboxylate

Cat. No.: B13671145
M. Wt: 266.29 g/mol
InChI Key: AMMXNIIXYXFWCW-UHFFFAOYSA-N
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Description

Ethyl 2-phenylbenzofuran-3-carboxylate (CAS 163463-67-0) is a chemical compound with the molecular formula C 17 H 14 O 3 and a molecular weight of 266.29 g/mol . It belongs to the benzofuran chemical family, which are privileged structures in medicinal chemistry and material science due to their diverse biological activities and optical properties. As a key synthetic intermediate, this compound serves as a versatile building block in organic synthesis, particularly in the research and development of novel pharmaceutical candidates . The structure features a benzofuran core substituted with an ester group, making it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this scaffold in heterocyclic chemistry for constructing libraries of compounds for high-throughput screening in drug discovery programs. For related flavor and fragrance compounds such as Ethyl 2-phenylfuran-3-carboxylate (FEMA 3468), industry data indicates potential applications as a flavoring agent with a fruity, cherry-like odor profile . For Research Use Only. Not for human consumption, diagnostic, or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information, which recommends storage at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-2-19-17(18)15-13-10-6-7-11-14(13)20-16(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMXNIIXYXFWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Phenylbenzofuran 3 Carboxylate and Analogues

Classic Cyclization Approaches for Benzofuran (B130515) Core Construction

Traditional methods for constructing the benzofuran skeleton have long been the foundation of synthetic organic chemistry. These approaches often involve the formation of the heterocyclic ring through intramolecular reactions of functionalized benzene (B151609) derivatives.

Ring-Closing Metathesis (RCM) Strategies for Furan (B31954) Annulation

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including benzofurans. This strategy typically involves a ruthenium-catalyzed reaction that forms a double bond to close the furan ring.

A notable approach involves the use of substituted 1-allyl-2-allyloxybenzenes as precursors. organic-chemistry.org These substrates undergo a ruthenium-mediated isomerization of both the C-allyl and O-allyl groups to form vinyl ethers, which then participate in the RCM cascade to yield the benzofuran core. organic-chemistry.org This method is versatile and tolerates a range of substituents, including electron-withdrawing groups, which are valuable for further chemical modifications. organic-chemistry.org The yields for the final benzofuran products can be quite high, in some cases reaching 100%. organic-chemistry.org This strategy has been highlighted for its potential in medicinal chemistry due to the biological significance of benzofuran derivatives. organic-chemistry.orgresearchgate.net

Precursor TypeKey Reaction StepsCatalystSignificance
1-Allyl-2-allyloxybenzenesC- and O-allyl isomerization followed by RCMRuthenium-based catalysts (e.g., Grubbs' catalysts)Novelty in isomerizing mixed C- and O-allyl systems; tolerates various functional groups. organic-chemistry.orgresearchgate.net

Cyclization of o-Hydroxycinnamic Acid Derivatives

The cyclization of ortho-hydroxy substituted cinnamic acid derivatives or related o-alkenylphenols provides a direct route to the benzofuran framework. This transformation can proceed through various mechanisms, often involving an intramolecular attack of the hydroxyl group onto the double bond. Palladium-catalyzed oxidative cyclization of ortho-cinnamyl phenols, for example, using a catalyst like [PdCl2(CH3CN)2] with benzoquinone as an oxidant, leads to the formation of 2-benzyl benzo[b]furans. organic-chemistry.org This method represents a regioselective 5-exo-trig intramolecular process. organic-chemistry.org

Intramolecular Oxidative Coupling Reactions in Benzofuran Formation

Intramolecular oxidative coupling provides an efficient pathway to benzofurans by forming the C-O bond through the direct functionalization of a C-H bond. This approach avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.org

One such method involves the reaction of ortho-alkenyl phenols. A nickel-catalyzed intramolecular dehydrogenative coupling of these substrates has been developed for the synthesis of 3-aryl benzofurans. rsc.orgnih.gov This process notably uses molecular oxygen as the sole oxidant, eliminating the need for sacrificial hydrogen acceptors. rsc.orgnih.gov

Another strategy employs an I2/TBHP/NaN3 system to mediate the intramolecular oxidative coupling of phenolic compounds under metal-free conditions. rsc.org In this transformation, a catalytic amount of sodium azide (B81097) (NaN3) plays a critical role. rsc.org

Furthermore, a tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds, mediated by phenyliodine(III) diacetate (PIDA), has been used to prepare 5-hydroxybenzofurans. thieme-connect.de This reaction directly functionalizes the C(sp2)–H bond of the hydroquinone. thieme-connect.de A study on the synthesis of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate, a close analogue of the title compound, reported a yield of 82% using this type of methodology. thieme-connect.com

MethodReagents/CatalystKey Features
Dehydrogenative CouplingNi-catalyst, O2Uses O2 as the oxidant, no sacrificial hydrogen acceptor needed. rsc.orgnih.gov
C-H FunctionalizationI2/TBHP/NaN3Metal-free conditions, broad substrate scope. rsc.org
Tandem Oxidative Coupling/CyclizationPIDA, ZnI2Direct functionalization of hydroquinones; yields up to 96%. thieme-connect.de

De Novo Synthesis from 2-Hydroxy-1,4-diones

A facile, one-pot method for the de novo synthesis of benzofurans starts from 2-hydroxy-1,4-diones. rsc.orgrsc.org This approach utilizes a cascade reaction involving cyclization and oxidative aromatization. The reaction is typically catalyzed by trifluoroacetic acid (TFA) with N-bromosuccinimide (NBS) as the oxidant, affording various benzofuran derivatives in moderate to good yields. rsc.orgrsc.org This method serves as a practical supplement to the traditional Paal–Knorr furan synthesis. rsc.orgrsc.org Similarly, 5-hydroxybenzofuran derivatives can be prepared from the reaction of ketones with 1,4-benzoquinones. researchgate.net

Transition Metal-Catalyzed Syntheses of Benzofuran Frameworks

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of benzofurans, offering highly efficient and regioselective routes to complex derivatives like Ethyl 2-phenylbenzofuran-3-carboxylate.

Palladium-Catalyzed Reactions

Palladium catalysts are extensively used in a variety of cross-coupling and cyclization reactions to construct the benzofuran scaffold with high precision.

Sonogashira Coupling: The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of benzofuran synthesis. A common strategy involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring. nih.govnih.gov This sequence can be performed in a one-pot, three-component fashion by reacting o-iodophenols, terminal acetylenes, and aryl iodides. nih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields. nih.gov Another variation involves the coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to yield 2,3-disubstituted benzofurans. nih.gov This domino approach allows for the creation of highly substituted benzofurans under mild conditions. acs.orgacs.org

Intramolecular Heck Coupling: The intramolecular Heck reaction is a powerful method for forming cyclic compounds by coupling an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org To synthesize 2-substituted-3-functionalized benzofurans, o-iodoaryl vinyl ethers can be prepared via conjugate addition of o-iodophenols to activated alkynes. acs.org These intermediates then undergo a smooth intramolecular Heck reaction to regiospecifically yield the desired benzofuran products. acs.org This reaction can be conducted in ionic liquids, and the palladium catalyst can often be recycled with minimal loss of activity. researchgate.net The versatility of this reaction allows for the synthesis of complex structures, including those with quaternary stereocenters, through enantioselective variants. nih.gov

Dearomative Arylation/Oxidation: Palladium-catalyzed oxidative arylation offers a direct method for C-H functionalization of the benzofuran core. nih.gov For instance, the reaction of phenols with alkenylcarboxylic acids can produce a library of 2,3-disubstituted benzofurans. nih.govsemanticscholar.orgresearchgate.net The regioselectivity of this oxidative annulation can be controlled based on the substitution pattern of the phenol (B47542) precursor. nih.govsemanticscholar.org Mechanistic studies suggest that these reactions can proceed through different catalytic cycles, such as a Pd(II)/Pd(IV) mechanism when using certain heteropoly acid oxidants, or a more conventional Pd(II)/Pd(0) pathway with oxidants like silver or copper acetate. nih.gov

Copper-Catalyzed Methodologies (e.g., Cyclization, Decarboxylative Intramolecular C–O Coupling)

Copper catalysis is a versatile and widely used tool for the synthesis of benzofurans. These methods are valued for their efficiency and relatively low cost.

One prominent approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. This method allows for the regioselective synthesis of polysubstituted benzofurans in a one-pot procedure. The reaction proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization, using molecular oxygen as the oxidant. nih.gov

Another significant strategy is the copper-catalyzed decarboxylative intramolecular C–O coupling. In this reaction, 3-arylcoumarins are converted into 2-arylbenzofurans. acs.org The process is typically carried out under aerobic conditions using a copper(II) chloride/1,10-phenanthroline catalytic system, yielding a range of 2-arylbenzofurans. acs.org This decarboxylative approach is notable for its atom economy, as a carboxyl group is eliminated as carbon dioxide during the formation of the benzofuran ring.

Furthermore, copper-catalyzed methodologies have been adapted to align with green chemistry principles. For instance, a sustainable protocol utilizing a copper-tetramethylethylenediamine (TMEDA) complex has been developed for the synthesis of 2-substituted benzofurans from ketone derivatives. nsf.gov This reaction is performed in water without the need for organic co-solvents, which simplifies product isolation and allows for the potential reuse of the catalyst. nsf.gov

Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis
Catalyst SystemStarting MaterialsReaction TypeKey FeaturesYield Range
CuCl₂ / 1,10-phenanthroline3-ArylcoumarinsDecarboxylative Intramolecular C–O CouplingAerobic conditions, one-pot synthesis. acs.org26–84% acs.org
Copper CatalystPhenols and AlkynesAerobic Oxidative CyclizationRegioselective, uses O₂ as oxidant. nih.govNot specified
CuI / TMEDADeoxybenzoin derivativesIntramolecular CyclizationSustainable protocol in neat water. nsf.govGood to excellent nsf.gov
CuI3-Alkynyl-4-pyrones and CH₂-active compoundsRing-opening reactionMild and scalable conditions. nih.govGood to excellent nih.gov

Rhodium(III)-Catalyzed Annulation Pathways

Rhodium(III)-catalyzed reactions, particularly those involving C-H bond activation and annulation, have emerged as powerful methods for constructing complex heterocyclic scaffolds like benzofurans. These pathways offer high efficiency and regioselectivity under relatively mild conditions.

One such strategy involves the Rh(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-diynes. researchgate.net By adjusting the reaction conditions, this method can be tuned to selectively produce either C2-alkynylated benzofurans or tetrasubstituted 1,3-enynes from the same set of starting materials. researchgate.net The benzofuran synthesis proceeds via a proposed mechanism involving C-H activation, protonation, and subsequent intramolecular substitution. researchgate.net

Another innovative approach is the Rh(III)-catalyzed synthesis of 3-ethoxycarbonyl benzofuran from salicylaldehyde (B1680747) and ethyl 2-diazo-3-oxopropanoate. This reaction proceeds through a tandem C-H activation/decarbonylation/annulation process, with silver triflimide (AgNTf₂) used as an additive to favor the desired transformation, achieving a 72% yield. rsc.org

Additionally, rhodium catalysis has been employed for the selective construction of C4-functionalized benzofurans through a direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate. nih.gov This method addresses the challenge of synthesizing less accessible C4-substituted isomers, which often require cumbersome multi-step processes. nih.gov

Table 2: Overview of Rhodium(III)-Catalyzed Annulation Pathways for Benzofuran Synthesis
Catalyst SystemStarting MaterialsReaction TypeKey FeaturesYield
[Cp*RhCl₂]₂ / NaOPiv∙H₂ON-phenoxyacetamides and 1,3-diynes[3+2] AnnulationTunable synthesis by changing solvent. researchgate.netModerate to high researchgate.net
Rh(III) catalyst / AgNTf₂Salicylaldehyde and Ethyl 2-diazo-3-oxopropanoateTandem C-H activation/decarbonylation/annulationDirect synthesis of 3-ethoxycarbonyl benzofuran. rsc.org72% rsc.org
Rh catalystm-Salicylic acid derivatives and Vinylene carbonateVinylene AnnulationSelective synthesis of C4-substituted benzofurans. nih.govNot specified

Iron(III) Chloride Mediated Cyclizations

Iron(III) chloride (FeCl₃) serves as an inexpensive and readily available Lewis acid catalyst for the synthesis of benzofurans. These methods often involve intramolecular cyclization of appropriately substituted precursors.

A notable application is the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones to construct the benzofuran ring. This reaction forms a C-O bond by linking an oxygen atom on a side chain to the benzene ring through a direct oxidative aromatic C–O bond formation.

In a more complex, one-pot approach, iron(III) catalysis has been used for the regioselective halogenation of simple 1-aryl ketones, which is then followed by a metal-mediated O-arylation to complete the benzofuran synthesis. This process demonstrates the dual role iron catalysts can play in sequential transformations. In some variations of this one-pot process, residual copper in the iron salt was found to catalyze the subsequent C–O cyclization step. However, studies using ultrapure iron(III) salts confirmed that iron(III) itself is capable of catalyzing the cyclization step.

Liu et al. reported an iron-chloride-catalyzed ring-closing reaction between a trifluoromethylselenolating reagent and substituted alkynyl benzenes to furnish substituted benzofuran derivatives. researchgate.net The reaction is proposed to proceed via a Lewis-acid-promoted intramolecular cyclization. researchgate.net

Scandium Triflate-Catalyzed Cycloadditions

Scandium triflate (Sc(OTf)₃) is a powerful Lewis acid that has been effectively used to catalyze cycloaddition reactions for the construction of various heterocyclic systems, including benzofurans.

A novel and facile synthetic route promoted by scandium triflate involves the [4+1] cycloaddition of isocyanides and o-quinone methides. nih.govresearchgate.net The o-quinone methides can be generated in situ from o-hydroxybenzhydryl alcohols. This methodology provides substituted aminobenzofurans under eco-friendly conditions and is characterized as being highly efficient. nih.govresearchgate.net The reaction mechanism is believed to involve nucleophilic addition, cyclization, and isomerization steps. nih.gov

Table 3: Scandium Triflate-Catalyzed Benzofuran Synthesis
CatalystStarting MaterialsReaction TypeKey FeaturesProducts
Sc(OTf)₃Isocyanides and o-Quinone Methides (from o-hydroxybenzhydryl alcohols)[4+1] CycloadditionEco-friendly, efficient, moderate reaction conditions. nih.govresearchgate.netSubstituted Aminobenzofurans nih.govresearchgate.net

Green Chemistry Principles in Benzofuran Synthesis

In recent years, the principles of green chemistry have increasingly guided the development of synthetic methodologies. For benzofuran synthesis, this has led to a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency through catalyst-free and solvent-free reaction conditions.

Catalyst-Free Methodologies

Catalyst-free reactions are a cornerstone of green synthesis as they eliminate the need for, and subsequent removal of, often toxic and expensive metal catalysts.

One such method involves the synthesis of benzofuran derivatives from the cascade reaction between nitroepoxides and salicylaldehydes. This reaction is carried out using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110 °C, achieving yields between 33% and 84%. Although a reagent (K₂CO₃) is used, the process avoids transition metal catalysts.

Electrochemical synthesis offers another catalyst-free route. New benzofuran derivatives have been synthesized via the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of barbituric acids as nucleophiles. This method is performed in an aqueous phosphate (B84403) buffer solution at carbon rod electrodes, avoiding both catalysts and toxic organic solvents, to produce the final products in good yields and purity.

Solvent-Free Reaction Conditions

Eliminating solvents from chemical reactions offers significant environmental benefits, including reduced waste, lower costs, and decreased energy consumption for solvent removal.

Solvent-free conditions have been successfully applied to the synthesis of benzofuran-related heterocycles. For example, in the switchable synthesis of chromones and benzofurans from 3-alkynyl-4-pyrones, the best selectivity for the formation of chromones was achieved under solvent-free conditions. nih.gov While the benzofuran synthesis in this specific study utilized a copper catalyst in a solvent, the related chromone (B188151) synthesis highlights the potential of solvent-free approaches for these scaffolds. Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) has also been shown to facilitate solvent-free and eco-friendly synthetic methodologies for preparing 3-substituted or 2,3-disubstituted benzofurans.

These approaches align with the increasing demand for sustainable chemical processes by offering efficiency, reduced reaction times, and high yields while minimizing environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields in the preparation of benzofuran derivatives. sapub.org This technology offers significant advantages over conventional heating methods, including shorter reaction times, cleaner reaction profiles, and often, higher product yields. sapub.orgnih.gov

One prominent microwave-assisted method for synthesizing 2,3-disubstituted benzofurans, including analogues of this compound, is a one-pot, three-component process utilizing Sonogashira reaction conditions. nih.gov This approach involves the coupling of a 2-iodophenol (B132878), a terminal alkyne (such as phenylacetylene), and an aryl iodide. The initial Sonogashira coupling between the 2-iodophenol and the alkyne is followed by a cyclization step with the aryl iodide to form the 2,3-disubstituted benzofuran. The use of microwave irradiation in this sequence dramatically reduces reaction times and minimizes the formation of side products. nih.gov

Optimization of this reaction has shown that the choice of catalyst and base is critical for achieving high yields. For the synthesis of Ethyl 4-(2-phenylbenzofuran-3-yl)benzoate, a close analogue of the target compound, bis(triphenylphosphine)palladium (B8599230) dichloride was identified as the most effective catalyst. nih.gov

Table 1: Optimization of Microwave-Assisted Synthesis Conditions

Catalyst Base Yield (%)
Pd(OAc)₂ Et₃N 65
PdCl₂(dppf) Et₃N 82
PdCl₂(PPh₃)₂ Et₃N 96
Pd(PPh₃)₄ Et₃N 91
PdCl₂(PPh₃)₂ DIPEA 95

Data derived from a study on a closely related analogue, Ethyl 4-(2-phenylbenzofuran-3-yl)benzoate. nih.gov

Another relevant microwave-assisted strategy involves the reaction of β-nitroacrylates with phenols, promoted by indium trichloride, to yield benzofuran-3-carboxylates. researchgate.net This method demonstrates the versatility of microwave energy in facilitating different types of cyclization reactions to access the benzofuran core.

Flow Chemistry Applications for Enhanced Efficiency

Continuous flow chemistry is an emerging technology that offers substantial advantages for chemical synthesis, including enhanced safety, improved heat transfer, precise control of reaction parameters, scalability, and high reproducibility. sci-hub.seresearchgate.net These attributes make it a desirable approach for sustainable and efficient chemical production. sci-hub.se

In the context of benzofuran synthesis, flow chemistry has been successfully applied to key reaction steps. For instance, a highly active heterogeneous palladium-nanoparticle catalyst was developed for the intramolecular addition of phenols to alkynes, a crucial step in forming the furan ring. This catalytic system was effectively employed in a continuous flow reaction setup, demonstrating the potential for producing benzofuran cores with high efficiency and catalyst recyclability. nih.gov

While a dedicated flow synthesis for this compound has not been detailed, the principles have been applied to related structures. Photocatalytic radical carbonylation reactions have been used to access 2,3-benzofurans under flow conditions, showcasing how this technology can enable novel transformations that may be challenging in traditional batch setups. rsc.org The application of flow chemistry facilitates the use of hazardous reagents or intermediates more safely and allows for rapid optimization and production, making it a promising avenue for the future synthesis of complex benzofuran derivatives. researchgate.net

Esterification and Directed Functionalization Strategies at Position 3

The introduction of the ethyl carboxylate group at the C-3 position of the 2-phenylbenzofuran (B156813) scaffold can be achieved through two primary strategies: direct functionalization during the ring-forming process or post-cyclization esterification of a carboxylic acid intermediate.

The direct synthesis of 3-carboxybenzofuran esters is often integrated into the primary cyclization methodology. For example, in the palladium-catalyzed three-component reaction described previously, the aryl iodide reactant can carry the desired ester functional group, which is then incorporated directly into the final product structure at the C-3 position. nih.gov Similarly, methods for synthesizing various ethyl 5-hydroxy-2-arylbenzofuran-3-carboxylates have been developed that directly yield the target functional group through a tandem in situ oxidative coupling and cyclization. thieme-connect.com

Alternatively, if the synthetic route first yields 2-phenylbenzofuran-3-carboxylic acid, a subsequent esterification step is required. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and heating the mixture is often necessary to drive it towards the formation of the ethyl ester product. chemguide.co.uk

Control of Regioselectivity and Optimization of Reaction Yields in Benzofuran Synthesis

Achieving the desired 2,3-substitution pattern on the benzofuran ring requires precise control over the regioselectivity of the synthetic method, distinguishing it from other possible isomers. Several strategies have been developed to address this challenge.

One effective method for controlling regioselectivity involves the temperature-dependent cyclization of intermediates derived from 1-(2-hydroxyphenyl)-2-chloroethanones. nih.gov In this system, reaction at lower temperatures favors a direct SN2 cyclization and dehydration sequence, leading to the formation of 3-substituted benzofurans. Conversely, at higher temperatures, a rsc.orgorganic-chemistry.org-aryl migration becomes the dominant pathway, resulting in the formation of 2-substituted benzofurans. This temperature control provides a synthetic switch to selectively access different regioisomers from a common precursor. nih.gov

Steric hindrance also plays a significant role in directing the regiochemical outcome of intramolecular cyclizations. oregonstate.edu In cases where multiple cyclization sites are available, the reaction often proceeds at the sterically less-hindered position. However, when steric factors are not dominant, mixtures of regioisomers can be common. oregonstate.edu

Multi-component reactions, such as the Sonogashira-based approach, offer inherent regiochemical control. The identity of the substituents at the C-2 and C-3 positions is predetermined by the choice of the terminal alkyne and the aryl iodide, respectively, thus avoiding the formation of isomeric byproducts. nih.gov

Optimization of reaction parameters is crucial for maximizing product yields. This typically involves screening various catalysts, bases, solvents, and temperature profiles. For instance, in the microwave-assisted Sonogashira coupling, a systematic evaluation of different palladium catalysts and organic bases led to the identification of optimal conditions that increased the yield of a 2,3-disubstituted benzofuran analogue to 96%. nih.gov

Enantioselective and Diastereoselective Synthetic Approaches (if applicable for specific derivatives)

The parent compound, this compound, is an achiral molecule and therefore does not exist as enantiomers. As such, enantioselective synthesis is not directly applicable to its preparation.

However, stereoselective approaches are highly relevant for the synthesis of related chiral derivatives, particularly the 2,3-dihydrobenzofurans, which contain stereocenters at the C-2 and C-3 positions. nih.gov These saturated analogues are important scaffolds in many biologically active molecules. researchgate.net

Enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans has been achieved through sequential C-H functionalization reactions. nih.gov This sophisticated strategy employs a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation and C-O cyclization to construct the chiral dihydrobenzofuran ring system with high stereocontrol. nih.gov

Furthermore, both enantioselective and diastereoselective syntheses of cis-2-aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans have been developed using Rh(II)-catalyzed C-H insertion processes. researchgate.net Another powerful technique involves using a Sharpless asymmetric epoxidation to create chiral epoxyalcohol intermediates. These intermediates can then undergo a regioselective, acid-catalyzed epoxide opening with an amine, followed by an intramolecular nucleophilic aromatic substitution to generate chiral 3-amino-2,3-dihydrobenzofurans. researchgate.net These methods highlight the advanced synthetic tools available for accessing specific stereoisomers of benzofuran derivatives when chirality is a required feature. nih.govbenthamscience.com

Chemical Reactivity and Derivatization of Ethyl 2 Phenylbenzofuran 3 Carboxylate

Reactions of the Benzofuran (B130515) Heterocycle

The benzofuran ring system is aromatic, with the fused benzene (B151609) and furan (B31954) rings influencing each other's reactivity. Reactions can be directed towards either the carbocyclic (benzene) or the heterocyclic (furan) portion of the molecule.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the case of Ethyl 2-phenylbenzofuran-3-carboxylate, the regioselectivity of substitution on the benzene moiety is controlled by the directing effects of the fused furan ring and the substituents.

The benzofuran ring system itself typically directs incoming electrophiles to the benzene ring. The oxygen atom of the furan ring acts as an activating, ortho, para-directing group due to its ability to donate lone-pair electrons through resonance. This would favor substitution at the C4 and C6 positions. However, the ethyl carboxylate group at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director relative to its position on the furan ring, influencing the benzene ring electronically.

Reaction Type Potential Positions of Substitution Influencing Factors
NitrationC4, C6, C5, C7Activating furan oxygen vs. deactivating ester group
HalogenationC4, C6, C5, C7Steric hindrance, nature of the halogen and catalyst
SulfonationC4, C6, C5, C7Reversibility of the reaction, reaction temperature
Friedel-CraftsC4, C6, C5, C7Catalyst choice, potential for rearrangement (alkylation)

The furan ring in benzofurans, while aromatic, can participate in reactions that are characteristic of electron-rich heterocycles. Its aromaticity makes it less reactive in cycloaddition reactions than furan itself, but such reactions are still possible under specific conditions.

Cycloaddition Reactions: Benzofuran derivatives can undergo cycloaddition reactions, serving as partners in various annulation strategies to build more complex polycyclic structures. For example, dearomative [3+2] cycloadditions of 2-nitrobenzofurans with various nucleophiles have been developed to synthesize complex heterocyclic systems like benzofuro[3,2-b]indol-3-one derivatives. nih.govresearchgate.net While the ethyl carboxylate group at the C3 position influences the electronic nature of the furan ring, appropriately activated benzofurans can participate in these transformations. Copper-catalyzed [3+2] cycloadditions have also been employed to construct indole-tethered benzofuran scaffolds. rsc.org

Alkylation: The furan ring can be subject to alkylation, although this is less common than substitution on the benzene ring. Dehydrative C-H alkylation of phenols with alcohols is a modern method that can lead to substituted phenols and, through subsequent cyclization, to functionalized benzofurans. semanticscholar.org Direct alkylation on the pre-formed benzofuran ring, particularly at the electron-rich C3 position, can be challenging due to the presence of the ester group in the target molecule. However, functionalization at this position is often achieved during the synthesis of the benzofuran ring itself.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. organic-chemistry.orgbaranlab.org

In the context of the benzofuran scaffold, the oxygen atom of the furan ring can serve as a DMG. It coordinates to the lithium base, directing deprotonation specifically to the adjacent C7 position of the benzene ring. This provides a highly efficient and regioselective route to 7-substituted benzofuran derivatives, a class of compounds that can be difficult to access through classical electrophilic substitution methods. unilag.edu.nguwindsor.ca This strategy bypasses the complex regiochemical issues associated with EAS.

Step Description Reagents Product
1. MetalationThe furan oxygen directs the deprotonation of the C7 position.s-BuLi, TMEDA, THF, -78°C7-Lithio-ethyl 2-phenylbenzofuran-3-carboxylate
2. QuenchingThe lithiated intermediate reacts with an electrophile (E+).Various electrophiles (e.g., I₂, MeOD, RCHO)7-Substituted this compound

Transformations of the Ester Functional Group

The ethyl carboxylate group at the 3-position is a key functional handle that allows for a variety of chemical modifications, leading to the synthesis of important derivatives such as carboxylic acids and alcohols.

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-phenylbenzofuran-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgpressbooks.pub

Acid-Catalyzed Hydrolysis: The reaction is performed by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄). This is a reversible process. pressbooks.pub

Base-Catalyzed Hydrolysis (Saponification): This involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. mnstate.eduepa.gov The reaction is irreversible as the carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

The resulting 2-phenylbenzofuran-3-carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as amides, which have been investigated for their biological activities. researchgate.netnih.gov

Reactant Conditions Product
This compound1. NaOH, H₂O/EtOH, heat2. H₃O⁺2-Phenylbenzofuran-3-carboxylic acid
This compoundH₃O⁺ (catalytic), H₂O, heat2-Phenylbenzofuran-3-carboxylic acid

The ester functional group can be reduced to a primary alcohol, yielding (2-phenylbenzofuran-3-yl)methanol. This reduction requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this transformation. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The process involves the nucleophilic attack of hydride ions from the LiAlH₄ on the electrophilic carbonyl carbon of the ester. A subsequent aqueous workup is required to protonate the resulting alkoxide intermediate to give the final alcohol product. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgresearchgate.net

The resulting alcohol, (2-phenylbenzofuran-3-yl)methanol, can serve as a precursor for further synthetic modifications.

Reactant Conditions Product
This compound1. LiAlH₄, THF2. H₂O workup(2-Phenylbenzofuran-3-yl)methanol

Transesterification Reactions

Transesterification is a fundamental process in which the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed reaction, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by another alcohol.

The equilibrium of the reaction can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing the ethanol (B145695) that is formed as a byproduct. pressbooks.pub For instance, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would yield mthis compound. pressbooks.pub Various catalysts, such as scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for transesterification under mild conditions. organic-chemistry.org

Reactant AlcoholCatalystProduct
MethanolAcid (e.g., H₂SO₄)Mthis compound
IsopropanolAcid or BaseIsopropyl 2-phenylbenzofuran-3-carboxylate
Benzyl alcoholAcid or BaseBenzyl 2-phenylbenzofuran-3-carboxylate
Ethylene glycolAcid or BaseBis(2-phenylbenzofuran-3-carboxylate)ethane

Amidation and Other Nucleophilic Acyl Substitutions

The ester group of this compound can undergo nucleophilic acyl substitution with various nucleophiles beyond alcohols. libretexts.org One of the most significant transformations is amidation, the conversion of the ester into an amide. This is typically achieved by reacting the ester with ammonia, a primary amine, or a secondary amine, a process known as aminolysis. This reaction often requires higher temperatures or the use of catalysts to proceed efficiently, as amines are less reactive nucleophiles than alkoxides.

Another key nucleophilic acyl substitution reaction is hydrolysis, where the ester is converted back to its parent carboxylic acid, 2-phenylbenzofuran-3-carboxylic acid, by reaction with water in the presence of an acid or base catalyst. This carboxylic acid is a versatile intermediate. It can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov This highly reactive acyl chloride can then be easily reacted with a wide range of amines to form the corresponding amides under mild conditions. nih.gov This two-step sequence is often a preferred method for synthesizing amides from esters. nih.gov

NucleophileReagent(s)Product Class
Water (H₂O)H₃O⁺ or OH⁻Carboxylic Acid
Ammonia (NH₃)HeatPrimary Amide
Methylamine (CH₃NH₂)HeatN-methyl Amide
Hydrazine (N₂H₄)HeatAcyl Hydrazide
Hydroxylamine (NH₂OH)HeatHydroxamic Acid

Modifications and Substituent Effects of the Phenyl Group at Position 2

Research on various 2-phenylbenzofuran (B156813) derivatives has demonstrated that the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring can have profound effects. For example, studies on the antioxidant properties of these compounds have shown that hydroxyl (–OH) groups on the phenyl ring, particularly at the 4'-position, are crucial for free radical scavenging activity. nih.govrsc.org Conversely, methylation of these hydroxyl groups can lead to a decrease in this specific biological function. nih.govrsc.org The substitution pattern also affects the planarity between the benzofuran ring system and the phenyl group, which can in turn influence molecular interactions and bioactivity. nih.gov

Substituent (on Phenyl Ring)PositionObserved Effect
Hydroxyl (–OH)4'Enhances antioxidant activity nih.govrsc.org
Methoxy (–OCH₃)MultipleModulates electronic properties and solubility
Methyl (–CH₃)MultipleDecreases antioxidant potential compared to –OH nih.govrsc.org
Halogen (e.g., –Cl, –Br)MultipleAlters lipophilicity and metabolic stability

Systematic Derivatization Strategies for Expanding Structural Diversity

To explore the chemical space around the this compound core and optimize for desired properties (such as therapeutic efficacy), systematic derivatization strategies are employed. These strategies involve the methodical combination of modifications at the various reactive sites of the molecule to generate a library of structurally related compounds.

A common approach involves a combinatorial or parallel synthesis workflow. First, a series of analogues with diverse substituents on the 2-phenyl ring is synthesized. nih.gov This creates a collection of core structures with varied electronic and steric properties. Each of these core structures can then be subjected to a range of nucleophilic acyl substitution reactions at the 3-position ester. For example, each substituted phenylbenzofuran ester can be reacted with a panel of different amines to produce a matrix of amide derivatives. nih.gov Similarly, transesterification with a library of alcohols can generate a corresponding ester library. This systematic approach allows researchers to efficiently map the structure-activity relationship (SAR) and identify which combinations of substituents lead to enhanced performance for a specific application, such as enzyme inhibition or antioxidant potential. nih.govpharm.or.jpwikipedia.org

Core Structure Modification (at C2-Phenyl)Derivatization at C3-Ester (Example Nucleophiles)Resulting Compound Class
2-(4-hydroxyphenyl)-Ammonia, Methylamine, Piperidine2-(4-hydroxyphenyl)benzofuran-3-carboxamides
2-(4-methoxyphenyl)-Ethanol, Propanol, Benzyl Alcohol2-(4-methoxyphenyl)benzofuran-3-carboxylates
2-(4-chlorophenyl)-Hydrazine, Hydroxylamine2-(4-chlorophenyl)benzofuran-3-carbonyl derivatives
2-phenyl- (unsubstituted)Panel of diverse amines and alcoholsLibrary of ester and amide analogues

Spectroscopic and Structural Elucidation of Ethyl 2 Phenylbenzofuran 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

To perform a structural confirmation using NMR spectroscopy, one would require the raw or processed spectral data. This would allow for the detailed analysis of proton and carbon environments within the molecule.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

A detailed analysis would involve assigning the signals in the ¹H NMR spectrum to each unique proton in the Ethyl 2-phenylbenzofuran-3-carboxylate structure. This includes the aromatic protons on both the phenyl and benzofuran (B130515) rings, as well as the ethyl ester protons (the quartet of the methylene (B1212753) group and the triplet of the methyl group). The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide critical information about the electronic environment and connectivity of the protons.

Carbon (¹³C) NMR Assignments and Multiplicity Analysis

Similarly, the ¹³C NMR spectrum would reveal the chemical shift of each unique carbon atom. This includes the carbons of the benzofuran core, the phenyl substituent, the ethyl ester (carbonyl, methylene, and methyl carbons). Multiplicity analysis, often determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would differentiate between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons, which is essential for unambiguous assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for confirming the complex structure of molecules like this compound.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming adjacent protons within the phenyl and benzofuran rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the assignments from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key to connecting the phenyl ring to the C2 position of the benzofuran, and the ethyl carboxylate group to the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the phenyl group relative to the benzofuran core.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides vital information about the molecular weight and formula of a compound, as well as structural details based on its fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS would be used to determine the precise mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of its molecular formula (C₁₇H₁₄O₃), confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Inference

Analysis of the fragmentation pattern in the mass spectrum (often from techniques like Electron Ionization, EI, or Collision-Induced Dissociation, CID) would provide evidence for the compound's structure. Expected fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl ester group, and cleavages within the benzofuran ring system. The resulting fragment ions would be analyzed to corroborate the proposed connectivity of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group. This band is typically observed in the range of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent benzofuran ring and phenyl group. Another key vibration is the C-O stretching of the ester linkage, which is expected to produce a strong band in the fingerprint region, typically between 1250 cm⁻¹ and 1300 cm⁻¹.

The aromatic nature of the benzofuran and phenyl rings gives rise to several characteristic bands. The C=C stretching vibrations within these aromatic rings are expected to appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will likely be observed as a group of weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. Additionally, out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings and appear in the 690-900 cm⁻¹ region.

The aliphatic C-H bonds of the ethyl group will also produce characteristic signals. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850-2980 cm⁻¹ range. Bending vibrations for these groups, such as scissoring and rocking, would be found in the fingerprint region, typically around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch Ester 1720-1740 Strong
Aromatic C=C Stretch Benzofuran, Phenyl 1450-1600 Medium to Strong
C-O Stretch Ester 1250-1300 Strong
Aromatic C-H Stretch Benzofuran, Phenyl 3000-3100 Weak to Medium
Aliphatic C-H Stretch Ethyl group (CH₂, CH₃) 2850-2980 Medium
Aromatic C-H Bend Benzofuran, Phenyl 690-900 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Characterization of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π* or σ*). The extended conjugated system of this compound, encompassing the benzofuran ring and the phenyl group, is expected to give rise to distinct absorption bands in the UV region.

The primary electronic transitions anticipated for this molecule are π → π* transitions, which are characteristic of aromatic and other conjugated systems. These transitions are typically of high intensity (large molar absorptivity, ε). The benzofuran moiety itself exhibits strong UV absorption. The presence of the phenyl substituent at the 2-position and the carboxylate group at the 3-position can modulate the energy of these transitions and the position of the absorption maxima (λmax).

It is expected that this compound will display at least two significant absorption bands. One band, likely appearing at a shorter wavelength (around 220-260 nm), can be attributed to the electronic transitions within the benzofuran nucleus. A second, longer-wavelength band (around 280-320 nm) would be expected due to the extended conjugation between the benzofuran system and the 2-phenyl substituent. The ethyl carboxylate group, while not a chromophore in the same way as the aromatic rings, can influence the electronic structure and thus the absorption spectrum through its electron-withdrawing nature. Studies on similar benzofuran derivatives have shown that the substitution pattern significantly affects the λmax values. researchgate.net

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

Wavelength Range (λmax) Electronic Transition Chromophore
~220-260 nm π → π* Benzofuran ring system

X-ray Crystallography for Absolute Solid-State Structure Determination

The crystal structure would reveal the planarity of the benzofuran ring system. It is anticipated that the fused bicyclic core will be nearly planar. The dihedral angle between the benzofuran ring and the phenyl ring at the 2-position is a critical conformational parameter that would be determined with high precision. This angle is influenced by steric hindrance between the two rings and packing forces within the crystal lattice.

The ethyl carboxylate group's orientation relative to the benzofuran ring would also be elucidated. The bond lengths within the molecule would be expected to conform to standard values for sp² and sp³ hybridized carbon atoms, as well as C-O and C=O bonds. For instance, the C=O bond of the ester is expected to be around 1.20-1.23 Å, while the C-O single bonds of the ester and the furan (B31954) ring would be longer, typically in the range of 1.33-1.45 Å. The aromatic C-C bonds within the benzene (B151609) and furan rings would exhibit lengths intermediate between single and double bonds, characteristic of aromatic systems. The crystal packing would be stabilized by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds.

Table 3: Predicted X-ray Crystallographic Parameters for this compound (based on analogous structures)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
C=O Bond Length ~1.20 - 1.23 Å
C-O (ester) Bond Length ~1.33 - 1.36 Å
C-O (furan) Bond Length ~1.36 - 1.39 Å
Aromatic C-C Bond Length ~1.37 - 1.42 Å

Computational Chemistry and Theoretical Investigations of Ethyl 2 Phenylbenzofuran 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of benzofuran (B130515) derivatives. DFT methods, such as B3LYP and GGA-PBE, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), offer a balance of computational cost and accuracy for predicting a wide range of molecular properties. physchemres.orgrsc.org These calculations are typically performed in the gas phase for an isolated molecule, although solvent effects can also be incorporated to better simulate experimental conditions. rsc.org

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.org For Ethyl 2-phenylbenzofuran-3-carboxylate, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

A key structural feature is the orientation of the phenyl group at position 2 relative to the benzofuran core. Computational studies on the parent 2-phenylbenzofuran (B156813) scaffold have shown that the molecule adopts a pseudo-planar geometry, with the dihedral angle between the benzofuran and phenyl rings being close to zero (e.g., 0.27° calculated with the GGA-PBE functional). physchemres.org This planarity suggests significant π-conjugation across the two ring systems. The ethyl carboxylate group at position 3 introduces additional conformational flexibility, primarily around the C-O and C-C single bonds of the ethyl chain. Conformational analysis can be performed by systematically rotating these bonds to identify the lowest energy conformer. cwu.edu

Table 1: Representative Calculated Geometrical Parameters for a Benzofuran Scaffold (Note: Data is illustrative, based on similar structures reported in the literature.)

ParameterBondCalculated Value (Å)
Bond LengthC=O (ester)1.212
Bond LengthC-O (ester)1.388
Bond LengthC-C (inter-ring)1.465
Bond AngleO=C-O (ester)124.5°
Dihedral AnglePhenyl vs. Benzofuran~1.0°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. physchemres.org

For 2-phenylbenzofuran derivatives, the HOMO is typically distributed over the electron-rich benzofuran ring system and the attached phenyl group, indicating these are the primary sites for electrophilic attack. The LUMO is also generally delocalized across this conjugated π-system. researchgate.net The presence of the electron-withdrawing ethyl carboxylate group at position 3 is expected to lower the energy of both the HOMO and LUMO and influence their distribution. A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. physchemres.org

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are representative for this class of compounds.)

ParameterAbbreviationTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.55
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.93
HOMO-LUMO Energy GapΔE4.62
Ionization PotentialI6.55
Electron AffinityA1.93

Computational methods can predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation when compared with experimental data.

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption can be calculated using DFT. These theoretical frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. orientjchem.org This helps in assigning specific vibrational modes, such as the characteristic C=O stretching of the ester group and C-O-C vibrations of the furan (B31954) ring. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Calculated values are compared against a standard reference (e.g., Tetramethylsilane) to predict the NMR spectrum, aiding in the assignment of peaks in experimentally obtained spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. materialsciencejournal.org These calculations can identify the nature of the electronic transitions, such as π→π* transitions within the conjugated system. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

Spectroscopic TechniqueParameterExperimental ValueCalculated Value
FT-IRCarbonyl (C=O) Stretch1710 cm⁻¹1715 cm⁻¹ (scaled)
UV-Visλmax310 nm308 nm
¹³C NMRCarbonyl (C=O) Carbon164.5 ppm165.1 ppm

Quantum chemical calculations can map the potential energy surface (PES) associated with conformational changes, such as the rotation around single bonds. For this compound, a key dynamic process is the rotation around the C-C bond connecting the phenyl ring to the benzofuran core.

By systematically varying the dihedral angle of this bond and calculating the energy at each step, a rotational energy profile can be generated. cwu.edu The highest point on this profile represents the transition state for rotation, and its energy relative to the ground state conformer gives the activation energy or rotational barrier. researchgate.net This analysis reveals the energetic cost of disrupting the planarity and π-conjugation between the two rings and provides insight into the molecule's conformational flexibility at different temperatures.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for exploring the viability of proposed reaction mechanisms, providing a level of detail that is often inaccessible through experiments alone. nih.gov This involves mapping the entire reaction pathway, from reactants to products, through any intermediates and transition states.

To elucidate a reaction mechanism, such as the cyclization step in the synthesis of the benzofuran ring, computational chemists identify and characterize all stationary points on the potential energy surface.

Reactants and Products: These are located as energy minima on the PES.

Transition States (TS): A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy reaction path. Locating a TS is computationally more demanding than finding a minimum. Its structure is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Intermediates: These are local minima that exist between two transition states along the reaction pathway.

Computational Studies on Regioselectivity and Stereoselectivity

The synthesis of substituted benzofurans often presents challenges in controlling regioselectivity—the specific position at which a chemical bond is formed. While experimental strategies exist to direct these outcomes, computational studies can provide a deeper understanding of the factors governing them.

For instance, the synthesis of benzofurans can proceed through various cyclization reactions. The regiochemical outcome is often dictated by steric and electronic factors of the precursors. oregonstate.edu In cases where multiple cyclization pathways are possible, density functional theory (DFT) can be used to calculate the activation energies for each potential route. The pathway with the lowest energy barrier is the most kinetically favorable and, therefore, the one that predominantly yields the observed product.

DFT studies on related cycloaddition reactions to form furan-containing systems have detailed how the formation of specific isomers is governed by the energies of transition states. pku.edu.cn By modeling the intermediates and transition structures, researchers can predict which regioisomer will be preferentially formed. For example, in the cyclization of α-phenoxycarbonyl compounds, the reaction typically favors the sterically less-hindered product when both ortho positions on the phenyl ring are available. oregonstate.edu Computational energy profiling of such reactions can quantify this preference. While specific DFT studies on the regioselective synthesis of this compound are not extensively documented, the principles from broader studies on benzofuran synthesis are directly applicable.

Theoretical Structure-Property Relationship Modeling

Theoretical modeling is crucial for establishing relationships between the molecular structure of a compound and its macroscopic properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in this domain. These models use computationally derived molecular descriptors to predict biological activity, toxicity, or physicochemical properties.

For the 2-phenylbenzofuran class of compounds, DFT has been extensively used to calculate a variety of quantum chemical descriptors. physchemres.orgphyschemres.org These studies typically involve:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. For 2-phenylbenzofuran, calculations have shown it to have a pseudo-planar geometry. physchemres.org

Descriptor Calculation: A wide range of electronic and structural descriptors are computed. These can include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, polarizability, and surface area. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model correlating the descriptors with an observed property, such as antioxidant or antileishmanial activity. physchemres.orgresearchgate.netmdpi.com

One study on 2-phenylbenzofuran derivatives employed DFT with the GGA-PBE functional and the 6-31G(d,p) basis set to calculate descriptors for a QSAR model related to their antiprotozoal activity. physchemres.org The goal was to understand how substitutions on the benzofuran ring system influence its biological efficacy. physchemres.orgphyschemres.org Such models are invaluable for designing new derivatives with enhanced activity. nih.gov

Computational Method Basis Set Calculated Descriptors Application
Density Functional Theory (DFT)6-31G(d,p)EHOMO, ELUMO, Natural Charge, Bond Lengths, HyperpolarizabilityQSAR, Nonlinear Optical Properties physchemres.orgphyschemres.org
B3LYP6-311++G(d,p)Bond Dissociation Enthalpy (BDE), Proton Affinity (PA)Antioxidant Mechanism Analysis rsc.org
Hartree-Fock (HF) / B3LYP6-311+G(d,p)Structural, Topological, NBOInteraction Energy Analysis aip.org

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, its interactions with solvent molecules, and its dynamic behavior when bound to a biological target.

While specific MD studies focusing solely on this compound in solution are not prominent in the literature, this technique has been applied to understand the behavior of 2-phenylbenzofuran derivatives within the binding sites of enzymes. nih.gov In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for every atom in the system. This generates a trajectory that reveals how the molecule behaves over a period, typically nanoseconds to microseconds.

Such simulations are particularly powerful when combined with molecular docking. After a docking study predicts a binding pose, an MD simulation can be run to:

Assess Stability: Determine if the predicted binding pose is stable over time.

Sample Conformations: Explore the different shapes (conformations) the ligand and the protein's active site can adopt.

Calculate Binding Free Energy: Use advanced techniques to provide a more accurate estimation of the binding affinity.

For example, MD simulations on a 2-phenylbenzofuran derivative inhibitor of butyrylcholinesterase revealed that the compound binds to both the catalytic and peripheral sites of the enzyme, a finding that provides a dynamic picture beyond the static view of molecular docking. nih.gov

Molecular Docking Studies for Theoretical Ligand-Receptor Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. aip.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand how potential drugs interact with their biological targets at a molecular level.

Derivatives of the 2-phenylbenzofuran scaffold have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. nih.govnih.govresearchgate.net The general workflow involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (e.g., a derivative of this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking program systematically samples different orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The program uses a scoring function to estimate the binding affinity for each pose. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. aip.org

Studies have shown that 2-phenylbenzofuran derivatives can be docked into the active sites of various enzymes and receptors, providing hypotheses about their mechanism of action. nih.govresearchgate.netnih.gov For instance, 2-phenylbenzofuran-3-carboxamide (B13655467) derivatives were docked into the binding pocket of Sortase A from Staphylococcus aureus, revealing hydrogen bond interactions with key residues like Cys184 and Arg197. nih.gov Similarly, other benzofuran derivatives have been docked against targets like the estrogen receptor and p38α MAP kinase, guiding the synthesis of more potent and selective compounds. nih.govnih.gov

Derivative Class Biological Target Key Interactions Observed
2-Phenylbenzofuran-3-carboxamidesStaphylococcus aureus Sortase AHydrogen bonds with Cys184, Trp194, Arg197. nih.gov
2-PhenylbenzofuransButyrylcholinesterase (BChE)Binding at both catalytic (CAS) and peripheral (PAS) anionic sites. nih.gov
Hydroxylated 2-phenylbenzofuransEstrogen Receptor (ERα and ERβ)Detailed interactive interface explored to explain subtype selectivity. nih.gov
Furo[3,2-g]chromone derivativesp38α MAP kinaseCorrelation found between docking fitness scores and biological activity. nih.gov
Benzofuran hybridsPI3K / VEGFR-2Docking used to rationalize dual inhibitory activity. nih.govresearchgate.net

These computational investigations underscore the value of theoretical chemistry in modern chemical and pharmaceutical research, providing detailed molecular insights that are often inaccessible through experimental means alone.

Academic Applications and Research Utility of Ethyl 2 Phenylbenzofuran 3 Carboxylate

As a Versatile Synthetic Building Block and Intermediate in Complex Molecule Construction

Ethyl 2-phenylbenzofuran-3-carboxylate serves as a key precursor in the synthesis of more complex and often biologically active molecules. The benzofuran (B130515) scaffold is a common motif in numerous natural products and pharmacologically important compounds. mdpi.com The ester and phenyl groups on the benzofuran ring of this compound offer multiple reactive sites for further chemical modifications.

Researchers have developed various synthetic routes to access benzofuran-3-carboxylate esters, highlighting their importance as intermediates. researchgate.net These methods include the heterocyclization of benzene-containing substrates and the introduction of an ester function into a pre-existing benzofuran structure. researchgate.net Once synthesized, these esters can undergo a variety of chemical transformations. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or other functional groups. mdpi.com The phenyl and benzofuran rings can also be subjected to electrophilic substitution reactions to introduce additional functionalities.

The utility of benzofuran derivatives as synthetic intermediates is exemplified by their use in the total synthesis of natural products and medicinal agents. For example, derivatives of benzofuran are key components in drugs with anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The synthesis of various 2-arylbenzofuran derivatives has been undertaken to explore their potential as agents for treating Alzheimer's disease. nih.gov

Intermediate CompoundSynthetic TransformationResulting Compound ClassPotential Application
This compoundHydrolysis2-phenylbenzofuran-3-carboxylic acidSynthesis of amides and other acid derivatives
This compoundReduction(2-phenylbenzofuran-3-yl)methanolFurther functionalization
2-Arylbenzofuran derivativesCyclization and functionalizationComplex heterocyclic systemsBiologically active molecules
Benzofuran-2-carboxamidesC-H arylation and transamidationElaborate benzofuran derivativesSmall molecule screening

Role in Materials Science Research

The unique photophysical and electronic properties of the 2-phenylbenzofuran (B156813) scaffold make it an attractive candidate for applications in materials science.

Benzofuran derivatives are known to exhibit fluorescence, a property that is highly sought after for the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The extended π-conjugation system of the 2-phenylbenzofuran structure is conducive to light emission. By modifying the substituents on the benzofuran core and the phenyl ring, the emission color and quantum efficiency can be tuned. Research into novel fluorescent dyes often involves the synthesis of heterocyclic compounds, including those with benzofuran moieties, for potential use as brighteners and in imaging applications. mdpi.comgoogle.comresearchgate.net

Benzofuran-containing monomers can be polymerized to create functional macromolecules with interesting optical and electronic properties. The synthesis of furan-based conjugated polymers has been explored for their potential in biomedical applications. rsc.org These polymers can be designed to be soluble and photostable, and their bandgaps can be tuned by adjusting the length of the oligofuran building blocks. rsc.org While specific research on polymers derived directly from this compound is not extensively documented, the general principles of incorporating such aromatic heterocyclic units into polymer chains are well-established.

Organic semiconductors are essential components of modern electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). wikipedia.org The delocalized π-electron system of 2-phenylbenzofuran makes it a potential candidate for use as an organic semiconductor. Furan (B31954) and its derivatives, including benzofurans, have been investigated as semiconductor materials for organic photovoltaics. nih.govbohrium.com The relationships between the molecular structures, optoelectronic properties, and photovoltaic performances of furan-based semiconductor materials are areas of active research. nih.gov New phenyl and phenylthienyl derivatives have been synthesized and characterized as organic semiconductors for thin-film transistors. nih.gov

Application AreaKey PropertyResearch Focus
Optoelectronic MaterialsFluorescenceSynthesis of novel fluorescent dyes and probes
Polymer ChemistryPolymerizability, Tunable propertiesDevelopment of furan-based conjugated polymers
Organic Semiconductorsπ-conjugation, Charge transportExploration of benzofuran derivatives for OFETs and OSCs

Application as a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis

The ester and ether oxygen atoms in this compound, along with the π-system of the aromatic rings, provide potential coordination sites for metal ions. This suggests that the molecule or its derivatives could serve as ligands in coordination chemistry and catalysis. Metal complexes of ligands derived from benzofuran have been synthesized and their catalytic and antimicrobial activities investigated. researchgate.netresearchgate.net For instance, transition metal complexes with Schiff base ligands derived from benzofuran have been studied. researchgate.net The coordination of the metal to the ligand can enhance its biological or catalytic activity. While direct use of this compound as a ligand is not widely reported, its derivatives, particularly those containing additional donor atoms, hold promise in this area.

Utilization as a Spectroscopic Reference Standard or Chemical Probe

For a compound to be used as a spectroscopic reference standard, it must have well-defined and stable spectral properties. While the spectroscopic characteristics of this compound and related compounds are used for their own characterization, there is no widespread evidence of its use as a general reference standard in spectroscopy. mdpi.com

As a chemical probe, a molecule must interact in a specific and detectable way with a biological system or chemical environment. The fluorescent properties of some benzofuran derivatives suggest their potential as fluorescent probes. nih.gov For example, they could be designed to change their fluorescence upon binding to a specific analyte or in response to changes in their local environment. However, the specific application of this compound as a chemical probe is not yet established in the literature.

Methodological Development in Analytical Chemistry for Detection and Quantification

The accurate detection and quantification of "this compound" are crucial for its application in academic and research settings. The development of robust analytical methodologies enables researchers to monitor its presence in reaction mixtures, determine its purity, and quantify its concentration in various experimental setups. The primary analytical techniques employed for the characterization and analysis of this compound and its derivatives include chromatographic and spectroscopic methods.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and purification of "this compound" from complex mixtures. Techniques such as Thin Layer Chromatography (TLC) and column chromatography are routinely used to monitor the progress of synthetic reactions and to isolate the final product. mdpi.comresearchgate.netthieme-connect.commdpi.com

High-Performance Liquid Chromatography (HPLC) offers a more sophisticated approach for the separation, identification, and quantification of this compound. While specific HPLC methods exclusively for "this compound" are not extensively detailed in the literature, methods developed for structurally related compounds provide a strong foundation. For instance, the chromatographic separation of a similar chromene-carboxylate derivative was achieved using a C18 analytical column with a gradient elution. mdpi.com This suggests that a reverse-phase HPLC method would be highly effective for the analysis of "this compound".

Table 1: Illustrative HPLC Parameters for Analysis of Related Benzofuran Derivatives

Parameter Specification Reference
Column Accucore™ C18 (50 × 2.1 mm, 1.7 µm) mdpi.com

| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile (B52724) | mdpi.com | | Elution | Gradient | mdpi.com | | Flow Rate | 300 µL/min | mdpi.com | | Detector | Q Exactive Plus® hybrid quadrupole-Orbitrap® mass spectrometer | mdpi.com |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for the structural characterization of "this compound" and its analogs. researchgate.netthieme-connect.com These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the presence of the ethyl ester, the phenyl group, and the benzofuran core. For example, in the ¹H NMR spectrum of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate, characteristic signals corresponding to the ethyl group (a quartet and a triplet) and the aromatic protons are observed. thieme-connect.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition by providing a highly accurate mass measurement. mdpi.comthieme-connect.com This technique is crucial for verifying the identity of newly synthesized batches of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The spectrum of "this compound" would be expected to show characteristic absorption bands for the ester carbonyl group (C=O) and the C-O bonds of the ester and the furan ring.

Table 2: Spectroscopic Data for a Representative Derivative (Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate)

Technique Observed Data Reference
¹H NMR Signals at δ = 9.52 (s, 1H), 7.93 (dd, J = 6.7, 3.0 Hz, 2H), 7.53–7.44 (m, 4H), 7.43 (d, J = 2.5 Hz, 1H), 6.89 (dd, J = 8.8, 2.6 Hz, 1H), 4.30 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H) thieme-connect.com
¹³C NMR Signals at δ = 163.0, 160.2, 154.4, 147.4, 130.2, 129.1 (2C), 128.4, 128.0 (2C), 127.4, 114.3, 111.6, 108.3, 106.6, 60.3, 13.9 thieme-connect.com
HRMS (EI) m/z [M]⁺ calcd for C₁₇H₁₄O₄: 282.0892; found: 282.0889 thieme-connect.com

The combination of these chromatographic and spectroscopic techniques provides a comprehensive analytical toolkit for the detection, quantification, and structural confirmation of "this compound," supporting its use in various research applications.

Q & A

Q. What are the key synthetic routes for Ethyl 2-phenylbenzofuran-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization of substituted precursors, esterification, and functional group modifications. For example, halogenated derivatives often require Suzuki coupling or nucleophilic substitution to introduce aryl groups. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via nuclear magnetic resonance (NMR; 1H, 13C) and mass spectrometry (MS) . Final purification may involve recrystallization or column chromatography to achieve >95% purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Essential techniques include:

  • 1H and 13C NMR : To confirm substituent positions and ester group integrity. For example, the ethyl ester group typically shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in 1H NMR .
  • High-resolution MS (HRMS) : To verify molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene/THF mixtures improve cyclization efficiency .
  • Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with CuI as a co-catalyst in Sonogashira reactions .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Reaction time : Extended times (12–24 h) for halogenation steps ensure complete substitution .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from structural variations (e.g., halogen substitution, ester group position). To address this:

  • Comparative SAR studies : Test analogs (e.g., 4-fluorophenyl vs. 5-bromo-2-fluorophenyl derivatives) for activity against the same target (e.g., COX-2 enzyme) .
  • Dose-response assays : Establish IC50 values under standardized conditions to control for concentration-dependent effects .
  • Molecular docking : Compare binding modes of active vs. inactive derivatives to identify critical interactions (e.g., hydrogen bonding with Ser530 in COX-2) .

Q. How can crystallographic data refine the structural analysis of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves ambiguities in substituent orientation and crystal packing. For example:

  • Torsion angles : Confirm planarity of the benzofuran core and phenyl substituent.
  • Hydrogen bonding : Identify intermolecular interactions influencing solubility and stability. Note: High-purity crystals are essential; impurities are excluded via repeated recrystallization in ethanol/water mixtures .

Q. What methodologies determine the mechanism of action of this compound in anti-inflammatory studies?

A multi-tiered approach is recommended:

  • In vitro enzyme inhibition : Measure COX-1/COX-2 inhibition using fluorometric assays .
  • Cell-based assays : Quantify IL-6/TNF-α suppression in LPS-stimulated macrophages .
  • In vivo models : Use carrageenan-induced paw edema in rodents, comparing efficacy to indomethacin .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylate derivatives) .

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